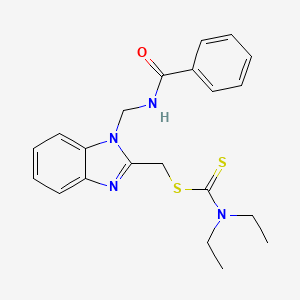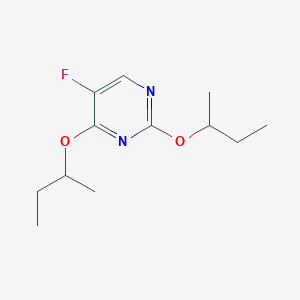
Chromesalam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromesalam is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromesalam typically involves a series of well-defined chemical reactions. One common method includes the reaction of chromium salts with specific organic ligands under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form. The use of advanced technologies and equipment ensures high yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Chromesalam undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state compounds.
Reduction: It can also be reduced using reducing agents, resulting in lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction could produce chromium(II) derivatives.
Scientific Research Applications
Chromesalam has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation-reduction processes.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique reactivity and stability.
Industry: Employed in the production of high-performance materials and coatings due to its excellent chemical properties.
Mechanism of Action
The mechanism by which Chromesalam exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved in these interactions are complex and depend on the specific context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
- Chromium(III) sulfate
- Chromium(III) chloride
- Chromium(III) acetate
Highlighting Uniqueness
Chromesalam stands out due to its unique combination of stability and reactivity. Unlike other chromium compounds, it offers a balance of properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions further enhances its versatility and usefulness in scientific research and industrial applications.
Properties
CAS No. |
68214-26-6 |
|---|---|
Molecular Formula |
C14H16CrNO8 |
Molecular Weight |
378.27 g/mol |
IUPAC Name |
azanium;chromium(3+);2-oxidobenzoate;dihydrate |
InChI |
InChI=1S/2C7H6O3.Cr.H3N.2H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;/h2*1-4,8H,(H,9,10);;1H3;2*1H2/q;;+3;;;/p-3 |
InChI Key |
VGYJEWWHLCHING-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].[NH4+].O.O.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


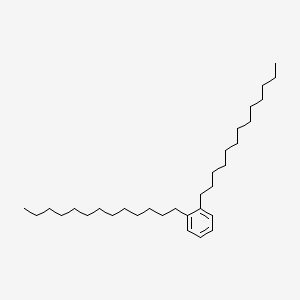
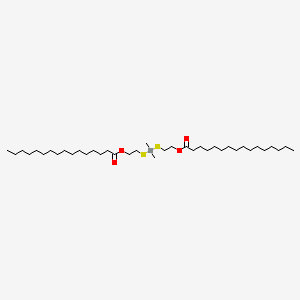
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
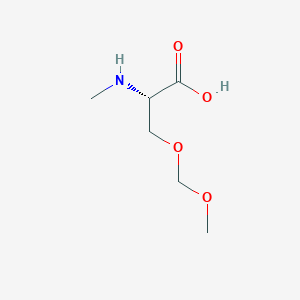
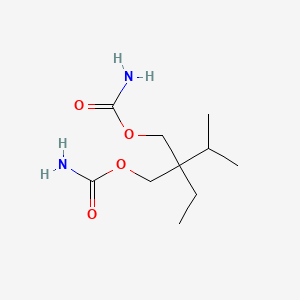
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

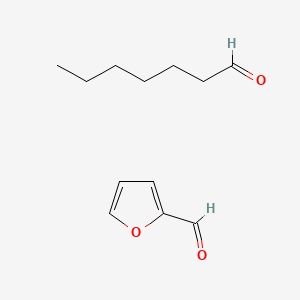
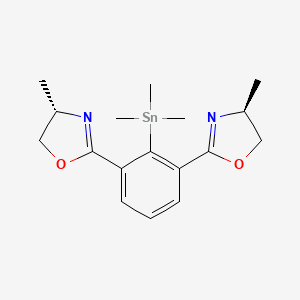
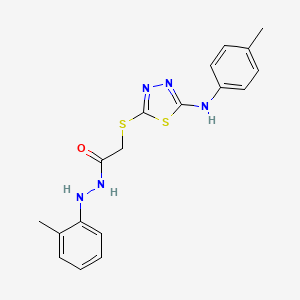
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
